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Abstract

CP-96345, chemically known as (2S,3S)-N-(2-Methoxyphenyl)methyl-2-diphenylmethyl-1-
azabicyclo[2.2.2]octan-3-amine, is a potent and selective non-peptide antagonist of the
tachykinin neurokinin-1 (NK1) receptor.[1][2] Its discovery by Pfizer in the early 1990s marked a
significant milestone in the study of substance P (SP) pharmacology, providing a powerful tool
to investigate the physiological and pathological roles of the SP/NK1 receptor system.[1][3]
This document provides a comprehensive overview of the discovery, synthesis, and biological
characterization of CP-96345, intended for researchers and professionals in the field of drug
development.

Introduction

Substance P, an undecapeptide neurotransmitter, is the preferred endogenous ligand for the
NK1 receptor.[2][4][5] The activation of this receptor is implicated in a wide array of
physiological processes, including pain transmission, inflammation, and smooth muscle
contraction.[4][5] The development of potent and selective antagonists for the NK1 receptor
has been a long-standing goal in medicinal chemistry to explore therapeutic interventions for
conditions such as chronic pain, inflammation, emesis, and psychiatric disorders.[4][6] CP-
96345 emerged as a pioneering non-peptide antagonist, offering significant advantages over
earlier peptide-based antagonists in terms of oral bioavailability and metabolic stability.
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Discovery and Structure-Activity Relationship

The discovery of CP-96345 was the culmination of extensive structure-activity relationship
(SAR) studies based on a quinuclidine scaffold.[3] Researchers at Pfizer systematically
modified the substituents on the 1-azabicyclo[2.2.2]octane core to optimize potency and
selectivity for the NK1 receptor. Key structural features of CP-96345 that contribute to its high
affinity and selectivity include the (2S,3S)-stereochemistry, the diphenylmethyl group at the 2-
position, and the N-(2-methoxyphenyl)methyl substituent on the 3-amino group. The inactive
(2R,3R) enantiomer, CP-96344, exhibits significantly lower affinity for the NK1 receptor,
highlighting the stereospecificity of the interaction.[7]

Synthesis of CP-96345

The synthesis of CP-96345 involves the preparation of the key chiral intermediate, (2S,3S)-2-
diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, followed by reductive amination with 2-
methoxybenzaldehyde. While a detailed, step-by-step synthesis from a specific starting
material is not fully elucidated in a single publication, the following protocols are based on the
synthesis of structurally related compounds and the known key transformations.

Synthesis of the Key Intermediate: (2S,3S)-2-
diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine

A plausible synthetic route to the key intermediate involves the resolution of racemic 2-
benzhydryl-3-quinuclidinone, followed by stereoselective reduction and subsequent amination.

Experimental Protocol:

e Resolution of (x)-2-benzhydryl-3-quinuclidinone: The racemic ketone is resolved using a
chiral acid, such as L-tartaric acid, in a suitable solvent like ethanol. The mixture is heated to
reflux and then allowed to cool, leading to the crystallization of the desired diastereomeric
salt.[8] The salt is then collected by filtration.

 Liberation of the Enantiomerically Pure Ketone: The resolved salt is treated with a base,
such as sodium bicarbonate, to liberate the free, optically active ketone, (2S)-benzhydryl-3-
quinuclidinone.[8]
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e Reductive Amination: The enantiomerically pure ketone is subjected to reductive amination.
This can be achieved by reacting the ketone with an amine source, such as benzylamine, in
the presence of a reducing agent and a Lewis acid catalyst like titanium(IV) isopropoxide.[8]
The resulting product is the desired (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-
amine.

Final Synthesis of CP-96345

The final step in the synthesis of CP-96345 is the reductive amination of the key intermediate
with 2-methoxybenzaldehyde.

Experimental Protocol:

e Reaction Setup: To a solution of (2S,3S)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine
in a suitable solvent such as dichloromethane or dichloroethane, is added 2-
methoxybenzaldehyde.

e Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride or sodium
cyanoborohydride, is added to the reaction mixture. The reaction is stirred at room
temperature until completion.

o Workup and Purification: The reaction is quenched with an aqueous solution, and the
product is extracted into an organic solvent. The organic layer is washed, dried, and
concentrated. The crude product is then purified by chromatography or crystallization to yield
CP-96345.

Biological Activity and Mechanism of Action

CP-96345 exerts its biological effects by competitively and selectively binding to the NK1
receptor, thereby preventing the binding of substance P and subsequent downstream signaling.

NK1 Receptor Binding Affinity

The affinity of CP-96345 for the NK1 receptor has been determined in various in vitro binding
assays.

Table 1: In Vitro Binding Affinity of CP-96345 for the NK1 Receptor
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TissuelCell Line Radioligand Ki (nM) Reference

[125]]-Bolton-Hunter-
Rat Cerebral Cortex

conjugated substance  59.6 [9]
Membranes

P
Human Tachykinin Not explicitly stated,

[1251]-Tyr-8 substance _ )
Receptor 1 expressed b but described as high [6]
in CHO cells affinity

Experimental Protocol: NK1 Receptor Binding Assay

Membrane Preparation: Membranes are prepared from tissues or cells expressing the NK1
receptor (e.g., rat cerebral cortex, CHO cells transfected with the human NK1 receptor).

e Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.qg., [125I]-
Bolton-Hunter-conjugated substance P) and varying concentrations of CP-96345 in a
suitable buffer.

 Incubation: The reaction is incubated to allow for binding to reach equilibrium.

e Separation of Bound and Free Ligand: The bound radioligand is separated from the free
radioligand by rapid filtration through glass fiber filters.

» Quantification: The amount of radioactivity retained on the filters is measured using a gamma
counter.

« Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the
concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand) using
the Cheng-Prusoff equation.

In Vivo Efficacy

CP-96345 has demonstrated potent activity in various in vivo models of substance P-mediated

effects.

Table 2: In Vivo Efficacy of CP-96345
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. Route of ED50 /
Animal Model Effect o . . Reference
Administration Effective Dose
Inhibition of
mustard oil-
Rat ] Oral 10 pmol/kg [7]
induced plasma
extravasation
Inhibition of
substance P-
Rat ) ) Intravenous 0.4-3.0umol/lkg [7]
induced drop in
blood pressure
Inhibition of
neurogenic
Rat Intravenous 3.0-9.0umol/kg  [7]
plasma
extravasation
o ) Not explicitly
Antinociception
. . stated, but
Mouse in formalin test Intrathecal o [10]
significant effect
(late phase)
observed
Antinociception Dose-dependent
Mouse Intrathecal [10]

in capsaicin test

reduction

Experimental Protocol: Capsaicin-Induced Plasma Extravasation in Rat Trachea

o Animal Preparation: Male rats are anesthetized and the trachea is exposed.

o Dye Administration: Evans blue dye (an indicator of plasma extravasation) is injected

intravenously.

e Drug Administration: CP-96345 or vehicle is administered, typically intravenously or

intraperitoneally, at a specified time before the capsaicin challenge.

o Capsaicin Challenge: Capsaicin is administered, often intratracheally, to induce neurogenic

inflammation and plasma extravasation.[11][12][13][14]
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» Tissue Collection and Dye Extraction: After a set period, the animals are euthanized, and the
trachea is removed. The Evans blue dye is extracted from the tissue using a solvent like
formamide.

o Quantification: The amount of extracted dye is quantified by measuring its absorbance with a
spectrophotometer.

o Data Analysis: The inhibitory effect of CP-96345 is determined by comparing the amount of
dye extravasation in treated animals to that in control animals.

Signaling Pathways and Visualizations

The binding of substance P to the NK1 receptor initiates a cascade of intracellular signaling
events. CP-96345 blocks these pathways by preventing the initial ligand-receptor interaction.

Substance P /| NK1 Receptor Signhaling Pathway

Upon activation by substance P, the G-protein coupled NK1 receptor primarily signals through
the Gg and Gs pathways.[2] This leads to the activation of phospholipase C (PLC), resulting in
the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release
of intracellular calcium, while DAG activates protein kinase C (PKC).[1] The Gs pathway
activation leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (CAMP).
These second messengers, in turn, activate downstream effectors such as mitogen-activated
protein kinases (MAPKS), including ERK1/2 and p38, leading to various cellular responses like
neuronal excitation, inflammation, and cell proliferation.[4][5][15]

i i Phospholipase C
Binds Activates ca Pl o
NK1 Receptor
Activi
CP-96345 Blocks cavates Adenylyl Cyclase Protein Kinase A
. (AC)
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Click to download full resolution via product page

Caption: Substance P/NK1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a general workflow for assessing the in vivo efficacy of CP-
96345 in a model of neurogenic inflammation.

Animal Preparation
(Anesthesia, Cannulation)

CP-96345 or Vehicle

Administration

Inflammatory Challenge
(e.g., Capsaicin, Substance P)

Data Collection

(e.g., Plasma Extravasation, Blood Pressure)
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Conclusion on Efficacy
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Caption: General In Vivo Efficacy Testing Workflow.
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Conclusion

CP-96345 has been instrumental in advancing our understanding of the roles of substance P
and the NK1 receptor in health and disease. Its potent and selective antagonist activity,
coupled with its favorable pharmacokinetic properties as a non-peptide molecule, has made it
an invaluable research tool. The synthetic and experimental methodologies detailed in this
guide provide a foundation for researchers to further explore the therapeutic potential of NK1
receptor antagonism and to develop novel therapeutics targeting this important signaling
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics -
PMC [pmc.ncbi.nim.nih.gov]

o 3. CP 96345 | NK1 Receptors | Tocris Bioscience [tocris.com]

e 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation
Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System
- PMC [pmc.ncbi.nlm.nih.gov]

e 5. researchgate.net [researchgate.net]
e 6. medchemexpress.com [medchemexpress.com]

e 7. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic
inflammation - PMC [pmc.ncbi.nim.nih.gov]

e 8.US6861526B2 - Process for the preparation of (S,S)-cis-2-benzhydryl-3-
benzylaminoquinuclidine - Google Patents [patents.google.com]

e 9. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels
and its functional consequences - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the
mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b10801112?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Substance-P-activation-of-NK1-receptors-modulates-several-signaling-pathways-1_fig2_281820802
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712391/
https://www.tocris.com/products/cp-96345_2893
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943220/
https://www.researchgate.net/figure/The-downstream-signaling-pathways-of-the-NK-1-receptor-are-shown-Activation-of-this_fig2_224868624
https://www.medchemexpress.com/cp-96-345.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1908444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1908444/
https://patents.google.com/patent/US6861526B2/en
https://patents.google.com/patent/US6861526B2/en
https://pubmed.ncbi.nlm.nih.gov/7693284/
https://pubmed.ncbi.nlm.nih.gov/7693284/
https://pubmed.ncbi.nlm.nih.gov/7685073/
https://pubmed.ncbi.nlm.nih.gov/7685073/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 11. Levodropropizine reduces capsaicin- and substance P-induced plasma extravasation in
the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. Capsaicin-induced mucus secretion in rat airways assessed in vivo and non-invasively
by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

» 13. Inhibition by viozan of extravasation induced in rat trachea by capsaicin is mediated
exclusively by beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

e 14. researchgate.net [researchgate.net]

» 15. Substance P activates both contractile and inflammatory pathways in lymphatics through
the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Discovery and Synthesis of CP-96345: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10801112#discovery-and-synthesis-of-cp-96345]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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